molecular formula C52H74FeN2P2 B6296092 (RP,R'P)-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S)-alpha-(dimethylamino)benzyl]ferrocene CAS No. 849924-78-3

(RP,R'P)-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S)-alpha-(dimethylamino)benzyl]ferrocene

Cat. No.: B6296092
CAS No.: 849924-78-3
M. Wt: 844.9 g/mol
InChI Key: OMHGSRQJSWIMDO-UHFFFAOYSA-N
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Description

(RP,R'P)-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S)-alpha-(dimethylamino)benzyl]ferrocene is a useful research compound. Its molecular formula is C52H74FeN2P2 and its molecular weight is 844.9 g/mol. The purity is usually 95%.
The exact mass of the compound (R,R)FC-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S,S)C-(N,N-dimethylamino)phenylmethyl]ferrocene; 97% is 844.467660 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Electrochemical Properties and Catalysis

Ferrocenes, including compounds related to (R,R)FC-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S,S)C-(N,N-dimethylamino)phenylmethyl]ferrocene, are recognized for their electron donor properties and reversible redox cycles. These characteristics make them integral in electronic, optical, and biologically-active materials. The efficiency of electron transfer in multi-ferrocenyl compounds, often linked by various moieties, is influenced by the geometry and number of connecting units, underscoring their potential in intramolecular electron-transfer processes (Kyung-In Son et al., 2009).

Synthesis and Structural Characterization

The synthesis of planar chiral phosphapalladacycles, through reactions involving ferrocenyl compounds with palladium, demonstrates the role of these compounds in creating enantiomerically enriched structures. This application is critical in developing catalysts for asymmetric synthesis, highlighting the structural and electronic flexibility provided by ferrocenyl ligands (M. E. Günay & C. Richards, 2009).

Ligand Effects in Catalysis

Ferrocene-based diphosphines significantly influence the nuclearity of gold(I) complexes, affecting their catalytic activities. The ligand structure, particularly the substituents on the phosphino groups, dictates the formation of dinuclear or mononuclear gold(I) complexes. This variability showcases the tunable electronic and steric properties of ferrocene ligands for optimizing catalytic reactions, as seen in gold-catalyzed enyne cycloisomerization (T. Nguyen et al., 2020).

Nanotechnology and Material Science

Ferrocenyl compounds have been utilized in the assembly of molecular architectures, such as stable dithiolate compounds leading to the formation of atomically precise nanoclusters. These applications are pivotal in developing novel materials with specific electronic and structural properties for use in nanotechnology and material science (Yiyi Liu et al., 2015).

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of ferrocenyl compounds, particularly those featuring various acceptor groups, reveal the potential of ferrocene derivatives in optical materials. These findings contribute to the understanding and development of materials for photonic applications, emphasizing the importance of structural modifications on the ferrocene core to tailor NLO responses (I. Janowska et al., 2003).

Properties

InChI

InChI=1S/2C26H37NP.Fe/c2*1-27(2)26(21-13-6-3-7-14-21)24-19-12-20-25(24)28(22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h2*3,6-7,12-14,19-20,22-23,26H,4-5,8-11,15-18H2,1-2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHGSRQJSWIMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3CCCCC3)C4CCCCC4.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3CCCCC3)C4CCCCC4.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H74FeN2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

844.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494227-35-9
Record name (S,S)-(+)-2,2'-Bis[(R)-(N,N-dimethylamin o)(phenyl)methyl]-1,1'-b is(dicyclohexylphosphino) ferrocene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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